![molecular formula C16H16BrNO3S2 B2970292 3-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine CAS No. 397283-64-6](/img/structure/B2970292.png)
3-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
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Description
3-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is a chemical compound that belongs to the thiazolidine family. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study on the synthesis and characterization of zinc phthalocyanine derivatives with new benzenesulfonamide derivative groups containing Schiff base has highlighted their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for PDT. This suggests that derivatives related to 3-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine might have applications in developing treatments targeting cancer cells through light-induced mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Another research focus has been on the anticonvulsant properties of sulfonamide derivatives of thiazolidin-4-ones. These compounds have shown significant activity against two seizure models, indicating potential therapeutic applications in managing epilepsy or other neurological disorders. This research underscores the importance of thiazolidine derivatives, such as 3-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, in the development of new anticonvulsant medications (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Antimicrobial and Antifungal Agents
Further investigations have led to the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, which were evaluated for their antimicrobial and antifungal activities. The findings from this research indicate that thiazolidine derivatives can be effectively used to combat microbial infections, highlighting their potential in addressing antibiotic resistance challenges (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S2/c1-21-14-6-2-12(3-7-14)16-18(10-11-22-16)23(19,20)15-8-4-13(17)5-9-15/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEAWSNCXCMQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine |
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